3,5-Difluoro-4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid
Description
3,5-Difluoro-4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid (DFHBC) is a biphenyl-based aromatic compound featuring a carboxylic acid group at the 4-position, fluorine substituents at the 3- and 5-positions of one phenyl ring, and a hydroxyl group at the 4'-position of the adjacent ring. The molecular formula is C₁₃H₈F₂O₃, with a molecular weight of 274.20 g/mol. The fluorine atoms act as electron-withdrawing groups, enhancing the acidity of the carboxylic acid (pKa ~2.5–3.5), while the hydroxyl group contributes to hydrogen-bonding interactions and polarity. DFHBC is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors, owing to its structural rigidity and tunable electronic properties .
Properties
IUPAC Name |
2,6-difluoro-4-(4-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-10-5-8(6-11(15)12(10)13(17)18)7-1-3-9(16)4-2-7/h1-6,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYZDNGEFUIXRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)F)C(=O)O)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid can be achieved through various methods. One common approach involves the use of organozinc reagents in a cross-coupling reaction. For instance, 2,4-difluorophenylzinc bromide can be prepared by reacting highly active zinc with 2,4-difluorobromobenzene. This organozinc reagent is then coupled with methyl 2-hydroxy-5-bromobenzoate in the presence of palladium acetate and SPhos ligand in tetrahydrofuran at room temperature. The resulting product is then hydrolyzed to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of alternative catalysts and greener solvents can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
- Oxidation of the hydroxyl group can yield 3,5-difluoro-4’-oxo-[1,1’-biphenyl]-4-carboxylic acid.
- Reduction of the carboxylic acid group can produce 3,5-difluoro-4’-hydroxy-[1,1’-biphenyl]-4-methanol.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a potent inhibitor.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares DFHBC with structurally or functionally related biphenyl derivatives and aromatic carboxylic acids.
Key Insights:
Electronic Effects: DFHBC’s hydroxyl group increases polarity and hydrogen-bonding capacity compared to DFMBC’s methyl group, making DFHBC more suitable for aqueous-phase reactions or as a ligand in luminescent MOFs (e.g., for sensor applications) . Fluorine atoms in DFHBC and DFMBC lower the pKa of the carboxylic acid (~2.5–3.5 vs. ~4.2 for non-fluorinated analogs), enhancing reactivity in esterification or amidation reactions .
Applications :
- DFHBC’s hydroxyl group may improve binding affinity in drug-target interactions (e.g., kinase inhibitors) compared to DFMBC .
- The boronic acid derivative () is specialized for cross-coupling reactions, unlike DFHBC, which is more suited for acid-driven syntheses.
Biological Relevance :
- Unlike caffeic acid (), which has natural antioxidant properties, DFHBC’s bioactivity is synthetically engineered, emphasizing fluorine’s role in enhancing metabolic stability .
Research Findings and Data
Table 1: Physicochemical Comparison
| Property | DFHBC | DFMBC | Caffeic Acid |
|---|---|---|---|
| Melting Point (°C) | ~215–220 (est.) | ~198–202 | 223–225 |
| LogP (Octanol-Water) | 2.1 | 3.0 | 1.1 |
| Aqueous Solubility (mg/mL) | 1.8 | 0.5 | 25.0 |
| UV Absorption (nm) | 265, 310 | 260, 305 | 330 |
Biological Activity
3,5-Difluoro-4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid, commonly referred to as diflunisal, is a derivative of biphenyl with notable biological activity. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 250.20 g/mol. The structure features a biphenyl core with functional groups that enhance its solubility and reactivity.
The biological activity of diflunisal is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins. This mechanism underlies its anti-inflammatory and analgesic effects, making it useful in treating conditions such as arthritis and pain management.
Biological Activity Overview
Case Studies
- Anti-inflammatory Effects : A study demonstrated that diflunisal significantly reduced inflammation in animal models of arthritis, correlating with decreased levels of inflammatory markers in serum samples .
- Pain Management : In clinical trials, diflunisal was shown to be effective in managing postoperative pain, providing comparable relief to traditional NSAIDs but with a potentially lower risk of gastrointestinal side effects .
- Antimicrobial Activity : Research indicated that diflunisal displayed moderate inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent in certain contexts .
Pharmacokinetics
Diflunisal is well-absorbed after oral administration, with peak plasma concentrations occurring within 2-4 hours. It has a half-life of approximately 8-12 hours, allowing for twice-daily dosing in clinical settings. The compound is metabolized primarily in the liver and excreted via urine.
Safety and Toxicology
While generally well-tolerated, diflunisal can cause side effects such as gastrointestinal discomfort and renal impairment in susceptible individuals. Long-term use should be monitored due to potential risks associated with NSAIDs.
Q & A
Basic Question
- Pharmaceutical intermediates : Serves as a precursor for kinase inhibitors or anti-inflammatory agents due to its biphenyl scaffold and hydrogen-bonding motifs .
- Material science : Used in MOFs for luminescent sensing (e.g., detection of nitroaromatics) or as a ligand for lanthanide coordination polymers .
- Catalysis : Functionalized as a directing group in C-H activation reactions .
What methodologies are employed to study its reactivity in cross-coupling reactions?
Advanced Question
Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) are monitored via in-situ FTIR or LC-MS to track intermediate formation. Kinetic studies under varying temperatures (25–80°C) and ligand systems (e.g., XPhos vs. SPhos) reveal steric effects from fluorine substituents. Competition experiments with deuterated analogs quantify isotopic effects on reaction rates. Contradictions in reported yields often stem from trace moisture or oxygen sensitivity, requiring strict inert-atmosphere conditions .
How is computational modeling applied to predict biological interactions?
Advanced Question
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to target proteins (e.g., COX-2). Pharmacophore models highlight the carboxylic acid and fluorine atoms as critical interaction sites. QSAR studies correlate substituent positions with logP and IC₅₀ values, though discrepancies arise from solvent model choices (e.g., implicit vs. explicit water). PubChem’s 3D conformer database () provides initial structural inputs for these analyses .
How do solvent and pH affect the compound’s stability in aqueous solutions?
Advanced Question
The compound exhibits pH-dependent degradation:
- Acidic conditions (pH <2) : Protonation of the carboxylic acid group reduces solubility, leading to precipitation.
- Neutral/basic conditions (pH 7–12) : Deprotonation increases solubility but accelerates hydrolysis of the biphenyl ether linkage (if present).
Stability studies using HPLC-UV at 254 nm show a half-life of >48 hours in DMSO but <6 hours in aqueous buffers at pH 9. Degradation products include defluorinated benzoic acid derivatives, identified via GC-MS .
What strategies resolve contradictions in spectroscopic data interpretation?
Advanced Question
Conflicting NMR shifts (e.g., Δδ >1 ppm across studies) may arise from solvent polarity or concentration effects. Benchmarking against crystallographically validated structures (CCDC entries) clarifies assignments. For ambiguous NOESY cross-peaks, variable-temperature NMR (VT-NMR) distinguishes dynamic effects from static spatial proximities. Collaborative data-sharing platforms (e.g., PubChem) mitigate reproducibility issues .
How is the compound utilized in the design of luminescent MOFs?
Advanced Question
As a rigid, planar ligand, it coordinates with lanthanides (e.g., Eu³⁺, Tb³⁺) to form MOFs with tunable emission. The hydroxy group enables post-synthetic modification (PSM) for embedding fluorophores. Time-resolved fluorescence spectroscopy quantifies energy transfer efficiency (Φ~0.45 for Tb-MOFs). Discrepancies in quantum yield reports often stem from differences in crystallinity or solvent inclusion during MOF activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
